molecular formula C13H26N2O2 B13159389 tert-Butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate

tert-Butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate

Cat. No.: B13159389
M. Wt: 242.36 g/mol
InChI Key: SYKGRDVEIMSTNI-UHFFFAOYSA-N
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Description

tert-Butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group and an ethyl(methyl)amino substituent on the piperidine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Substitution with Ethyl(methyl)amino Group: The ethyl(methyl)amino group is introduced through a nucleophilic substitution reaction using ethyl(methyl)amine.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ethyl(methyl)amine in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

tert-Butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and bioactive compounds.

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate

InChI

InChI=1S/C13H26N2O2/c1-6-15(5)11-7-10(8-14-9-11)12(16)17-13(2,3)4/h10-11,14H,6-9H2,1-5H3

InChI Key

SYKGRDVEIMSTNI-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1CC(CNC1)C(=O)OC(C)(C)C

Origin of Product

United States

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